N,N-Diethyl-4-phenylbut-3-yn-2-amine is a chemical compound with the molecular formula and a molecular weight of 201.31 g/mol. It is classified as an alkyne and an amine, specifically a propargylamine, which is characterized by the presence of a triple bond between carbon atoms and an amine functional group. This compound is utilized in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
The synthesis of N,N-diethyl-4-phenylbut-3-yn-2-amine can be achieved through several methods, primarily involving the coupling of propargyl derivatives with amines. One effective approach is the Michael addition reaction, which involves the addition of a secondary amine to an α,β-unsaturated carbonyl compound followed by subsequent reactions to introduce the phenyl and ethyl groups.
The reaction conditions typically involve:
Purification of the product often involves standard techniques such as silica gel chromatography.
N,N-Diethyl-4-phenylbut-3-yn-2-amine features a unique structure that includes:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.31 g/mol |
IUPAC Name | N,N-diethyl-4-phenylbut-3-yn-2-amine |
InChI | InChI=1S/C14H19N/c1-4... |
SMILES | CCN(CC)C(C)C#CC1=CC=CC=C1 |
N,N-Diethyl-4-phenylbut-3-yn-2-amine can participate in various chemical reactions due to its functional groups:
For example, when subjected to hydrogenation conditions, N,N-diethyl-4-phenylbut-3-yn-2-amine can be converted into N,N-diethyl-4-phenybutene or butane derivatives depending on the extent of reduction.
The mechanism of action for N,N-diethyl-4-phenylbut-3-yn-2-amine primarily revolves around its role as a propargylamine:
N,N-Diethyl-4-phenylbut-3-yn-2-amine is typically described as a liquid at room temperature with the following properties:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Varies based on purity |
Density | Varies based on formulation |
The compound exhibits typical reactivity associated with alkynes and amines:
N,N-Diethyl-4-phenybutylnin is used in various scientific fields:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5